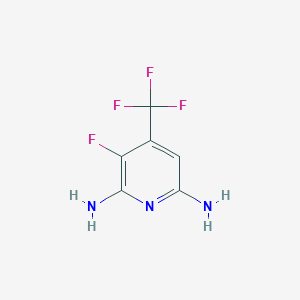

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGRIBPWQHTDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1N)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428835 | |

| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-87-2 | |

| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS 737000-87-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine emerges as a highly valuable, yet sparsely documented, building block. This guide is designed to consolidate the available technical information on this compound, providing a foundational resource for its application in drug discovery and novel material synthesis. We will delve into its known properties, postulate its synthetic pathway based on established pyridine chemistry, and explore its potential in creating next-generation therapeutics. Our approach is grounded in the principles of scientific integrity, aiming to provide a trustworthy and expertly curated overview for the discerning researcher.

Molecular Profile and Physicochemical Properties

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a substituted pyridine ring bearing two activating amino groups and two deactivating fluorine-containing substituents. This unique electronic arrangement makes it an intriguing scaffold for further chemical modification.

| Property | Value | Source |

| CAS Number | 737000-87-2 | N/A |

| Molecular Formula | C₆H₅F₄N₃ | [1] |

| Molecular Weight | 195.12 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | 286.5 °C at 760 mmHg | [3] |

| Density | 1.561 g/cm³ | [3] |

| Flash Point | 127.1 °C | [3] |

| Refractive Index | 1.516 | [3] |

Note: Some physical properties are sourced from chemical databases and may be predicted rather than experimentally determined. All data should be verified with a certificate of analysis.

Synthesis and Mechanistic Considerations

Caption: Potential derivatization pathways of the core scaffold.

The two primary amino groups serve as key handles for a variety of chemical transformations:

-

Acylation and Sulfonylation: The amino groups can be readily acylated or sulfonylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

-

Diazotization and Sandmeyer Reactions: The amino groups can be converted to diazonium salts, which can then be displaced by various nucleophiles (e.g., halides, cyanide) to introduce further diversity into the molecule.

-

Buchwald-Hartwig Amination: The amino groups can participate in palladium-catalyzed cross-coupling reactions to form new C-N bonds, enabling the synthesis of more complex amines.

A structurally related compound, 2,6-diamino-4-(trifluoromethyl)pyridine, has been cited in patents as a fructose-1,6-bisphosphatase inhibitor for the potential treatment of diabetes and as an angiotensin II antagonist for hypertension. [3]This suggests that the title compound could serve as a valuable starting material for the synthesis of inhibitors for these or other biological targets.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be observed when handling 2,6-diamino-3-fluoro-4-(trifluoromethyl)pyridine.

Hazard Identification:

-

The toxicological properties of this compound have not been fully investigated. [2]* It may be harmful if ingested or inhaled. [2]* It is irritating to mucous membranes and the upper respiratory tract. [2] Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat and appropriate footwear.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place in a tightly sealed container.

-

Incompatible with strong oxidizing agents, strong acids, and strong bases. [2] First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion and Future Outlook

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine represents a promising, albeit underutilized, building block for medicinal chemistry and materials science. Its unique substitution pattern offers a wealth of opportunities for the synthesis of novel compounds with potentially valuable biological activities. While the current body of literature on this specific compound is limited, this guide provides a solid foundation for researchers to begin exploring its potential. Further research into its synthesis, reactivity, and biological applications is warranted and is anticipated to yield exciting discoveries in the years to come.

References

- Matrix Scientific. 2,6-Diamino-3-fluoro-4-(trifluoromethyl)

- MOLBASE. 3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine.

- TargetMol.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of amino, fluoro, and trifluoromethyl groups onto the pyridine scaffold imparts a unique combination of physicochemical properties that are highly desirable for the development of novel therapeutic agents. This document will delve into the structural features, predicted spectroscopic characteristics, and a plausible synthetic pathway for this molecule. The insights provided are intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's potential.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive natural products.[1] Its ability to participate in hydrogen bonding and its inherent bioactivity make it a privileged structure in medicinal chemistry.[1] The functionalization of the pyridine ring with fluorine-containing substituents has emerged as a powerful strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

The introduction of a trifluoromethyl (-CF3) group, in particular, can profoundly influence a compound's biological activity.[3][4][5] The strong electron-withdrawing nature of the -CF3 group can alter the electron density of the aromatic ring, affecting its interactions with biological targets.[3][4] Furthermore, the high lipophilicity of the trifluoromethyl group often leads to improved membrane permeability and oral bioavailability.[3][6] A critical advantage of the -CF3 group is its contribution to metabolic stability; the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, which can extend the half-life of a drug molecule in biological systems.[3][6]

Similarly, the presence of a fluorine atom directly on the pyridine ring can enhance metabolic stability and binding affinity through unique electronic interactions.[1][2] The combination of these fluorine-containing moieties with the nucleophilic amino groups in 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine creates a molecule with a rich chemical profile poised for exploration in drug development programs.

Molecular Structure and Properties

The molecular structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted with two amino groups at positions 2 and 6, a fluorine atom at position 3, and a trifluoromethyl group at position 4.

Chemical Structure:

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 737000-87-2 | [7][8] |

| Molecular Formula | C6H5F4N3 | [8] |

| Molecular Weight | 195.12 g/mol | [8] |

The spatial arrangement of the substituents on the pyridine ring is critical to its overall properties. The two amino groups are strong electron-donating groups, which increase the electron density of the ring and can act as hydrogen bond donors. In contrast, the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing, which significantly influences the electronic distribution and reactivity of the molecule.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the two amino groups. The single aromatic proton at the 5-position will likely appear as a doublet due to coupling with the adjacent fluorine atom. The amino protons will likely appear as broad singlets.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts will be influenced by the electron-donating and -withdrawing nature of the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: a singlet for the trifluoromethyl group and a doublet for the fluorine atom at the 3-position, which will be coupled to the adjacent proton at the 5-position.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| ¹H | ~6.5 - 7.5 (aromatic H-5) | d |

| ¹H | ~4.0 - 5.0 (-NH₂) | br s |

| ¹³C | ~150 - 160 (C-2, C-6) | s |

| ¹³C | ~110 - 120 (C-3) | d |

| ¹³C | ~130 - 140 (C-4) | q |

| ¹³C | ~100 - 110 (C-5) | d |

| ¹³C | ~120 - 130 (-CF₃) | q |

| ¹⁹F | ~ -60 to -70 (-CF₃) | s |

| ¹⁹F | ~ -120 to -140 (Ar-F) | d |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching (asymmetric and symmetric) |

| 1650 - 1550 | C=C, C=N | Aromatic ring stretching |

| 1350 - 1100 | C-F | Stretching (strong) |

| 1200 - 1000 | C-N | Stretching |

Plausible Synthetic Pathway

A plausible synthetic route to 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine can be conceptualized starting from a readily available substituted pyridine. A common strategy involves the nucleophilic aromatic substitution of halogens on the pyridine ring.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target compound via nucleophilic aromatic substitution.

Step-by-Step Methodology:

-

Starting Material: The synthesis would likely commence with a precursor such as 2,6-dichloro-3-fluoro-4-(trifluoromethyl)pyridine.

-

Amination: This precursor would then be subjected to a double nucleophilic aromatic substitution reaction with an ammonia source, such as aqueous ammonia or a protected amine.

-

Reaction Conditions: This type of amination reaction on an electron-deficient pyridine ring often requires elevated temperatures and pressures to proceed efficiently. Alternatively, transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could be employed under milder conditions.[9]

-

Purification: The final product would be isolated and purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Potential Applications in Drug Discovery

The unique structural features of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine make it an attractive scaffold for the development of new therapeutic agents. The presence of two amino groups provides sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The combination of the electron-donating amino groups and the electron-withdrawing fluoro and trifluoromethyl groups creates a unique electronic environment that could lead to high binding affinity and selectivity for various biological targets. Derivatives of this compound could be investigated for a range of therapeutic areas, including but not limited to:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[10]

-

Antiviral Agents: The introduction of trifluoromethyl groups has been shown to enhance the antiviral activity of some compounds.[5]

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the trifluoromethyl group can facilitate penetration of the blood-brain barrier.

Conclusion

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine represents a promising molecular scaffold for the discovery of novel pharmaceuticals. Its synthesis, while likely challenging, is achievable through established synthetic methodologies. The strategic combination of functional groups is predicted to confer advantageous physicochemical and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. 3

-

Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 4

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. 6

-

The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. 1

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. 5

-

2,6-DIAMINO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE. ChemicalBook.

-

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine. Santa Cruz Biotechnology.

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 10

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-DIAMINO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE | 737000-87-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Physical and Spectroscopic Properties of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS No. 737000-87-2). As a highly functionalized pyridine derivative, this compound represents a significant building block in the fields of medicinal chemistry and materials science. Trifluoromethylpyridine motifs are known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates.[1] This document consolidates available public data and offers expert-driven predictions for its core physical properties and spectroscopic profile. Due to the limited published data for this specific molecule, this guide leverages empirical data from structurally related analogs to provide a robust predictive framework. Furthermore, it outlines detailed, self-validating experimental protocols for researchers to determine these properties, ensuring scientific rigor and reproducibility.

Introduction to a Privileged Scaffold

The pyridine ring, substituted with electron-withdrawing groups like trifluoromethyl (CF₃), is a cornerstone in modern chemical synthesis. The introduction of a CF₃ group can dramatically alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[1] 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a unique variant, featuring two nucleophilic amino groups, a directing fluoro group, and the influential trifluoromethyl group. This combination of functionalities makes it a versatile intermediate for creating complex molecular architectures.

This guide serves as a foundational resource for researchers and drug development professionals. Its purpose is to provide a single point of reference for the compound's identity, its known physical characteristics, and a detailed projection of its spectroscopic signature. By grounding these predictions in the established principles of physical organic chemistry and providing meticulous experimental workflows, we aim to empower scientists to utilize this compound with confidence and precision.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine are well-established. However, key experimental data such as melting point and solubility are not widely reported in public literature. The following table summarizes both the confirmed and predicted properties.

| Property | Value | Source / Rationale |

| CAS Number | 737000-87-2 | [2][3][4][5] |

| Molecular Formula | C₆H₅F₄N₃ | [4] |

| Molecular Weight | 195.12 g/mol | [4] |

| Appearance | Predicted: Off-white to light brown solid | Rationale: Based on related aminopyridines. |

| Melting Point | Data not publicly available. Predicted: > 90 °C | Rationale: The two amino groups facilitate strong intermolecular hydrogen bonding, suggesting a significantly higher melting point than non-aminated analogs like 2-Fluoro-6-(trifluoromethyl)pyridine (MP: -15.2 °C).[6] It is expected to be similar to or higher than related compounds like 2-Amino-6-(trifluoromethyl)pyridine (MP: 84.5-90.5 °C). |

| Boiling Point | Data not publicly available. | Rationale: Likely to decompose before boiling at atmospheric pressure due to strong intermolecular forces. |

| Solubility | Data not publicly available. Predicted: Soluble in DMSO, DMF, Methanol; poorly soluble in water, hexanes. | Rationale: The polar amino groups and pyridine nitrogen suggest solubility in polar organic solvents. Poor solubility is expected in nonpolar solvents and water, where the energetic cost of disrupting the crystal lattice is not sufficiently compensated. |

Anticipated Spectroscopic Profile

While experimental spectra for this specific compound are not found in the surveyed literature, a detailed and reliable spectroscopic profile can be predicted based on its unique structure. The combination of an aromatic system, amino groups, and two different fluorine environments (C-F and C-CF₃) gives rise to a distinct and informative signature across various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple but informative.

-

Aromatic Region: A single signal is predicted for the lone proton at the C5 position. Due to the absence of adjacent protons, this signal should appear as a singlet, though long-range coupling to the fluorine at C3 may cause slight broadening.

-

Amino Protons: Two distinct, broad singlets are anticipated for the two -NH₂ groups at positions C2 and C6. The asymmetric electronic environment created by the C3-fluoro and C4-trifluoromethyl substituents renders the two amino groups chemically non-equivalent. Their chemical shifts will be highly dependent on the solvent and sample concentration.

¹³C NMR Spectroscopy

Six distinct signals are expected, corresponding to each carbon in the pyridine ring. The key diagnostic feature will be the carbon-fluorine couplings.[7]

-

C4 (C-CF₃): This signal will appear as a quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms of the trifluoromethyl group.

-

C3 (C-F): This signal will present as a large doublet due to a strong one-bond coupling (¹JC-F) to the single fluorine atom.

-

Other Ring Carbons: C2, C5, and C6 will likely appear as doublets or more complex multiplets due to smaller two-bond (²JC-F) and three-bond (³JC-F) couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated molecules, offering high sensitivity and a wide chemical shift range.[8]

-

-CF₃ Group: A signal is expected in the typical range for a trifluoromethyl group on a pyridine ring (approx. -60 to -65 ppm). This signal may appear as a narrow doublet due to coupling with the C3-fluorine.

-

C-F Group: A second signal is anticipated for the single fluorine atom attached to the ring. Its chemical shift will be distinct from the CF₃ group, and it will likely appear as a quartet due to coupling with the CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations from the amino and fluoro-substituents.

-

N-H Stretching: Two or more sharp bands are expected in the 3300-3500 cm⁻¹ region, characteristic of primary amine N-H stretches.

-

C=C and C=N Stretching: A series of bands between 1500-1650 cm⁻¹ will correspond to the pyridine ring vibrations.

-

C-F Stretching: Very strong, characteristic absorbance bands are predicted in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretch of the single fluorine and the CF₃ group.

Mass Spectrometry (MS)

-

Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₆H₅F₄N₃) with high accuracy. The expected exact mass is approximately 195.0474.

-

Fragmentation: Common fragmentation pathways may include the loss of small molecules like HF or HCN, providing further structural confirmation.

Experimental Methodologies for Property Determination

To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended. The overall workflow is designed to progress from basic physical characterization to detailed structural elucidation.

Caption: Workflow for Physical & Spectroscopic Characterization.

Melting Point Determination

This protocol uses the capillary method, which is standard for crystalline organic solids.

-

Sample Preparation: Finely grind 1-2 mg of the compound into a dry powder.

-

Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (10-20 °C/min) for an initial approximate measurement.

-

For an accurate measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

-

Causality: A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed to provide comprehensive structural information.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

Causality: DMSO-d₆ is an excellent solvent for polar compounds and its ability to hydrogen-bond minimizes the rapid exchange of the -NH₂ protons, often allowing for their clear observation.

-

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for optimal signal dispersion and resolution, especially for resolving complex C-F couplings.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: ≥1024.

-

Causality: A longer relaxation delay is used to ensure that quaternary carbons and carbons with long relaxation times (like C-CF₃) are properly quantified.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse, proton-decoupled.

-

Spectral Width: ~100 ppm, centered around -100 ppm.

-

Number of Scans: 64-256.

-

Trustworthiness: Referencing the spectra to an internal or external standard is crucial. For ¹⁹F NMR, a common external standard is CFCl₃ (0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This method is ideal for solid samples and provides information on functional groups.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[9]

-

Causality: KBr is used because it is transparent in the IR range of interest and forms a solid matrix under pressure. The fine grinding ensures that light scattering is minimized.

-

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by averaging 16-32 scans at a resolution of 4 cm⁻¹.

Safety and Handling Guidelines

-

Engineering Controls: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.[6]

-

Body Protection: A lab coat must be worn.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Toxicity: Fluorinated aromatic amines should be treated as potentially toxic. Assume the compound is harmful upon ingestion, inhalation, and skin contact.

Disclaimer: This safety information is advisory. Researchers must consult the full SDS for a closely related structural analog and perform a risk assessment before commencing any experimental work.

Conclusion

2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is a valuable chemical intermediate with significant potential. This guide has established its core chemical identity and provided a robust, predictive framework for its physical and spectroscopic properties based on expert analysis of its structure and comparison with known analogs. The detailed experimental protocols herein provide a clear pathway for researchers to validate these predictions and generate high-quality, reproducible data. By bridging the gap between available information and practical application, this document serves as an essential resource for any scientist working with this promising compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-DIAMINO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE | 737000-87-2 [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. biophysics.org [biophysics.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine (CAS: 737000-87-2; MW: 195.12 g/mol [1][2][3]). As a highly functionalized pyridine derivative, this compound holds potential as a key building block in the development of novel pharmaceuticals and agrochemicals, areas where trifluoromethylpyridine motifs are of significant interest[4][5][6]. This document outlines detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on the causality behind experimental choices and the interpretation of expected spectral data, offering researchers a robust guide for unambiguous characterization.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine dictates a distinct spectroscopic fingerprint. Understanding the interplay of the electron-donating amino groups and the strongly electron-withdrawing fluorine and trifluoromethyl groups on the pyridine core is essential for accurate spectral interpretation.

Key Structural Features:

-

Pyridine Ring: A heteroaromatic system that forms the core of the molecule.

-

Amino Groups (-NH₂): Two primary amines at the C2 and C6 positions. These are strong electron-donating groups and will exhibit characteristic N-H stretching vibrations in IR and exchangeable protons in ¹H NMR.

-

Fluorine (-F): A single, highly electronegative fluorine atom at the C3 position, which will induce significant splitting patterns in ¹³C NMR and provide a unique signal in ¹⁹F NMR.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group at the C4 position. It serves as a crucial probe in ¹⁹F NMR and creates characteristic quartet splitting patterns in the ¹³C NMR spectrum.

The molecule's asymmetry, caused by the fluorine at C3, means that the two amino groups and the carbons/protons on either side of the ring are chemically non-equivalent, leading to more complex spectra than in a symmetrical analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of this molecule, providing detailed information about the connectivity and chemical environment of every atom. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is mandatory for complete characterization.

2.1. Rationale and Experimental Design

The presence of three different NMR-active nuclei (¹H, ¹³C, ¹⁹F) provides a wealth of correlational data. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, offering a clean spectral window with a wide chemical shift dispersion that is highly sensitive to the electronic environment[7][8].

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃) for its ability to better solubilize the polar molecule and, crucially, to slow the proton exchange of the N-H protons, allowing them to be observed as distinct, often broadened, resonances.

2.2. Standard Operating Protocol: NMR Analysis

-

Sample Preparation:

-

For ¹H and ¹⁹F NMR, dissolve 5-10 mg of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine in approximately 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, chemical shifts are typically referenced externally to a standard like CFCl₃ (δ = 0.00 ppm) or reported relative to the spectrometer's internal reference.

-

-

Instrumentation & Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquire spectra at a constant, regulated temperature (e.g., 298 K).

-

Employ standard pulse programs as detailed in the table below. The number of scans should be adjusted based on sample concentration to ensure adequate signal-to-noise.

-

| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} | ¹⁹F NMR {¹H Decoupled} |

| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) | Standard single-pulse (zgpg30) |

| Spectral Width | ~12 ppm | ~200 ppm | ~150 ppm (centered ~ -60 ppm) |

| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | ≥1024 | 64-256 |

2.3. Predicted Spectral Data and Interpretation

The following data are predicted based on established substituent effects on pyridine rings and analysis of analogous compounds[9][10][11].

Table 1: Predicted NMR Spectroscopic Data for 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H NMR | ~7.0-7.5 | br s | - | C6-NH₂ |

| ~6.5-7.0 | br s | - | C2-NH₂ | |

| ~6.0-6.5 | d | ³JHF ≈ 2-4 Hz | H-5 | |

| ¹³C NMR | ~160 | d | ²JCF ≈ 10-20 Hz | C-2 |

| ~158 | d | ⁴JCF ≈ 1-3 Hz | C-6 | |

| ~145 | d | ¹JCF ≈ 240-260 Hz | C-3 | |

| ~130 | qd | ¹JCF ≈ 270-280 Hz, ²JCF ≈ 30-40 Hz | C-4 | |

| ~122 | q | ¹JCF ≈ 270-280 Hz | C F₃ | |

| ~95 | d | ²JCF ≈ 20-30 Hz | C-5 | |

| ¹⁹F NMR | ~ -60 to -65 | s | - | -CF₃ |

| ~ -120 to -140 | d | ³JFH ≈ 2-4 Hz | C3-F |

-

¹H NMR Rationale: The sole aromatic proton (H-5) is expected to appear significantly upfield due to the electron-donating effects of the two amino groups. It will appear as a doublet due to coupling with the adjacent fluorine atom. The two -NH₂ groups are diastereotopic and should appear as two distinct broad singlets.

-

¹³C NMR Rationale: The spectrum will be complex due to C-F coupling. The carbon directly bonded to the trifluoromethyl group (C-4) and the CF₃ carbon itself will appear as quartets with large ¹JCF coupling constants[12]. The carbon attached to the fluorine (C-3) will be a doublet with a very large ¹JCF coupling. All other carbons will exhibit smaller couplings to both the C3-F and the CF₃ group.

-

¹⁹F NMR Rationale: Two distinct signals are expected. The trifluoromethyl group typically appears in the -60 to -70 ppm range and should be a singlet due to the absence of adjacent protons[7][13]. The single fluorine on the aromatic ring will appear at a different chemical shift and will be split into a doublet by the adjacent H-5 proton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, which are fundamental for confirming the compound's identity. Fragmentation patterns offer corroborating evidence for the proposed structure.

3.1. Rationale and Experimental Design

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is essential for confirming the elemental composition with high accuracy. Electron Ionization (EI) can also be used to induce more extensive fragmentation, providing valuable structural clues.

3.2. Standard Operating Protocol: MS Analysis

-

Sample Preparation (HRMS-ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

-

Instrumentation & Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to scan from m/z 50 to 500.

-

3.3. Predicted Spectral Data and Interpretation

-

Molecular Ion: The exact mass of C₆H₅F₄N₃ is 195.0470. In HRMS-ESI, the protonated molecule [M+H]⁺ is expected at m/z 195.0549 . The experimental observation of this mass within a narrow tolerance (e.g., < 5 ppm) provides strong confirmation of the elemental formula[14].

-

Fragmentation Pattern: While fragmentation is minimal in ESI, analysis by EI or MS/MS would likely reveal characteristic losses. Common fragmentation pathways for related compounds include the loss of radicals or neutral molecules such as:

-

Loss of HF (M - 20)

-

Loss of a CF₃ radical (M - 69)

-

Loss of HCN from the ring (M - 27)

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, serving as an excellent verification tool.

4.1. Rationale and Experimental Design

The primary utility of IR for this compound is the unambiguous identification of the N-H stretches from the two primary amino groups and the strong C-F stretches associated with the fluorine and trifluoromethyl substituents. The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

4.2. Standard Operating Protocol: IR Analysis

-

Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean by taking a background spectrum of air.

-

Place a small amount (1-2 mg) of the solid 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrumentation & Acquisition:

-

Record the spectrum over a range of 4000–400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

4.3. Predicted Spectral Data and Interpretation

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450–3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Characteristic of two primary amine (-NH₂) groups. Two distinct bands are expected[15][16]. |

| 3100–3000 | Weak | Aromatic C-H Stretching | Corresponds to the single C-H bond on the pyridine ring. |

| 1640–1600 | Strong | N-H Scissoring / C=C & C=N Stretching | Overlapping region for amine bending and aromatic ring vibrations[17]. |

| 1450–1580 | Medium-Strong | Aromatic Ring Skeletal Vibrations | Multiple bands confirming the pyridine core structure. |

| 1350–1100 | Very Strong | C-F Stretching (CF₃ and Ar-F) | Intense, broad absorptions characteristic of fluorinated organic compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule.

5.1. Rationale and Experimental Design

The substituted pyridine ring contains a conjugated system of π-electrons. UV-Vis spectroscopy can detect the π → π* and n → π* electronic transitions. The position of the absorption maxima (λ_max) is sensitive to the substituents on the ring and the solvent used.

5.2. Standard Operating Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

-

Instrumentation & Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the wavelength range from 200 to 400 nm.

-

Record the absorbance spectrum and identify the λ_max values.

-

5.3. Predicted Spectral Data and Interpretation

For substituted pyridines, multiple absorption bands are expected. Based on similar structures, the spectrum should exhibit strong absorption bands characteristic of π → π* transitions, likely in the 230-280 nm range. A weaker, longer-wavelength band corresponding to an n → π* transition may also be observed above 300 nm[18][19][20]. The auxochromic amino groups are expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Integrated Spectroscopic Workflow

The confirmation of the structure of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is not based on a single technique but on the convergence of evidence from all analytical methods. The logical workflow below illustrates this integrated approach.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The structural confirmation of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine requires a multi-faceted spectroscopic approach. High-resolution mass spectrometry validates its elemental composition, while infrared spectroscopy confirms the presence of essential amino and fluoroalkyl functional groups. UV-Vis spectroscopy corroborates the nature of the conjugated aromatic system. Ultimately, comprehensive multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR analysis provides the unambiguous, detailed connectivity map required for complete structural elucidation. This guide provides the necessary protocols and predictive data to empower researchers to confidently characterize this and structurally related molecules.

References

-

S.A.A. Zaidi, K.S. Siddiqi. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

-

El-Gamel, N. E. A. (2014). Infrared spectrum of 2-aminopyridine and its metal complexes. ResearchGate. [Link]

-

Turan, N., et al. (2015). FT-IR spectra of aminopyridines and compounds. ResearchGate. [Link]

-

Arul Dhas, D., & Natarajan, S. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

Gomez, J. C., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC). [Link]

-

Eronen, J., et al. (2024). Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. Royal Society of Chemistry. [Link]

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Mujtaba, S., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Faponle, A. S., et al. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry. [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Le, C. M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

SpectraBase. (n.d.). Pyridine. SpectraBase. [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

Sudha, L. V., & Sykes, A. G. (1997). Comparisons of 1H and 13C NMR Chemical Shifts for Low Spin d6 Complexes of Pyridine and Substituted Pyridines as Probes of π-Back-Bonding. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

V. A. Korolyov, et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

ResearchGate. (n.d.). UV‐vis absorption spectral changes upon addition of pyridine. ResearchGate. [Link]

-

Royal Society of Chemistry. (2022). Supporting Information for Trifluoromethylation of Arenes. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Silver-Catalyzed Decarboxylative Trifluoromethylation. Royal Society of Chemistry. [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of the free pyridine ligands. ResearchGate. [Link]

-

Le, C. M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central (PMC). [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]

-

Kellmann, M., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed. [Link]

-

Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,6-DIAMINO-3-FLUORO-4-(TRIFLUOROMETHYL)PYRIDINE | 737000-87-2 [chemicalbook.com]

- 3. 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | 737000-87-2 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. chimia.ch [chimia.ch]

- 18. pubs.acs.org [pubs.acs.org]

- 19. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 20. researchgate.net [researchgate.net]

The Impact of Electron-Donating and Withdrawing Groups on the Trifluoromethylpyridine Core: An In-depth Technical Guide

This guide provides a comprehensive technical analysis of the electronic effects of substituents on the trifluoromethylpyridine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities. We will delve into the fundamental principles governing the modulation of the electronic properties of this important heterocyclic system and explore the practical implications for reactivity, physicochemical properties, and biological activity.

Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Motif in Modern Chemistry

The trifluoromethylpyridine moiety has emerged as a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, onto the pyridine ring confers a unique set of properties that are highly advantageous in modulating biological activity and optimizing drug-like characteristics.[4][5] The trifluoromethyl group enhances metabolic stability, increases lipophilicity, and can significantly alter the basicity of the pyridine nitrogen, all of which are critical parameters in drug design.[6][7] This guide will explore how the electronic landscape of the trifluoromethylpyridine core can be further fine-tuned by the introduction of additional electron-donating or withdrawing groups, providing a powerful strategy for rational molecular design.

The Electronic Character of the Trifluoromethyl Group and the Pyridine Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect of the three fluorine atoms.[5] Its Hammett constant (σp) of 0.54 is indicative of its strong electron-withdrawing nature.[5] This potent inductive effect significantly reduces the electron density of the aromatic ring to which it is attached.

The pyridine ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. The lone pair of electrons on the nitrogen is not fully delocalized into the aromatic system, leading to a net electron withdrawal from the ring carbons. The combination of the inherent electron-deficient nature of the pyridine ring and the powerful electron-withdrawing trifluoromethyl group results in a highly electron-poor heterocyclic core in trifluoromethylpyridines.

Modulating the Electronic Landscape: The Influence of Substituents

The introduction of additional substituents onto the trifluoromethylpyridine ring allows for a nuanced control over its electronic properties. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

Electron-donating groups increase the electron density of the trifluoromethylpyridine ring through inductive and/or resonance effects. Common EDGs include:

-

Alkyl groups (-R): Donate electron density through a weak inductive effect.

-

Alkoxy groups (-OR): Donate electron density through a strong resonance effect (pi-donation) and withdraw electron density through an inductive effect. The resonance effect typically dominates.

-

Amino groups (-NH2, -NHR, -NR2): Are powerful electron-donating groups due to the strong resonance effect of the nitrogen lone pair.

The introduction of an EDG will generally increase the basicity of the pyridine nitrogen (higher pKa) and increase the susceptibility of the ring to electrophilic attack, although the latter is still challenging due to the presence of the trifluoromethyl group.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups further decrease the electron density of the already electron-poor trifluoromethylpyridine ring.[8] Common EWGs include:

-

Halogens (-F, -Cl, -Br, -I): Withdraw electron density through a strong inductive effect but can also donate electron density weakly through resonance. The inductive effect is generally dominant.

-

Nitro groups (-NO2): Are powerful electron-withdrawing groups through both strong inductive and resonance effects.

-

Cyano groups (-CN): Withdraw electron density through both inductive and resonance effects.

-

Carbonyl groups (-CHO, -COR, -COOH, -COOR): Withdraw electron density through inductive and resonance effects.

The addition of an EWG will significantly decrease the basicity of the pyridine nitrogen (lower pKa) and make the ring even more susceptible to nucleophilic attack.

The interplay of these electronic effects can be visualized as follows:

Figure 1: Influence of EDGs and EWGs on the trifluoromethylpyridine core.

Quantifying Electronic Effects: pKa and Hammett Constants

The electronic influence of substituents on the trifluoromethylpyridine ring can be quantitatively assessed through the measurement of pKa values and the application of Hammett constants.

pKa Values: A Measure of Basicity

The pKa of the conjugate acid of a substituted trifluoromethylpyridine is a direct measure of the basicity of the pyridine nitrogen. A higher pKa value indicates a more basic nitrogen atom, which corresponds to a higher electron density at the nitrogen.

| Substituent (at position X) | pKa of X-substituted 3-(trifluoromethyl)pyridine | Electronic Effect |

| -H | ~1-2 (estimated) | Reference |

| -NH2 (e.g., 2-amino) | Higher than reference | Strong EDG |

| -OCH3 (e.g., 2-methoxy) | Higher than reference | EDG |

| -Cl (e.g., 2-chloro) | Lower than reference | EWG |

| -NO2 (e.g., 2-nitro) | Significantly lower than reference | Strong EWG |

| Note: A comprehensive experimental dataset for a wide range of substituted trifluoromethylpyridines is not readily available in the literature and represents a valuable area for future research. The values presented are qualitative estimates based on established chemical principles. |

Hammett Constants: A Tool for Predicting Reactivity

The Hammett equation (log(K/K₀) = σρ) is a powerful tool for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these electronic effects.[9]

| Substituent | σ_meta | σ_para |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| -NH2 | -0.16 | -0.66 |

| Source: Adapted from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195. |

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants are invaluable for predicting how a given substituent will influence the reactivity of a trifluoromethylpyridine in a variety of chemical transformations.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A robust and reliable method for determining the pKa of substituted trifluoromethylpyridines is essential for quantitative structure-activity relationship (QSAR) studies. The following is a detailed protocol for pKa determination by potentiometric titration.

Objective: To determine the pKa of a substituted trifluoromethylpyridine in an aqueous or mixed aqueous/organic solvent system.

Materials:

-

Substituted trifluoromethylpyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (deionized or distilled)

-

Co-solvent (e.g., methanol or ethanol), if required for solubility

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (50 or 100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the substituted trifluoromethylpyridine and dissolve it in a known volume of water or a suitable water/co-solvent mixture.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial pH Measurement: Record the initial pH of the solution.

-

Titration with Acid: If the sample is a free base, titrate with the standardized HCl solution. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition. Continue the titration well past the equivalence point.

-

Titration with Base: If the sample is a salt (e.g., hydrochloride), titrate with the standardized NaOH solution following the same incremental addition and recording procedure.

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the titration curve. This can be determined from the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.

Figure 2: Workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

The electronic properties of the trifluoromethylpyridine core are a critical determinant of its chemical reactivity and biological function. The strategic placement of electron-donating or withdrawing groups provides a powerful and predictable means of modulating these properties. A thorough understanding of the principles outlined in this guide, supported by robust experimental data such as pKa values and Hammett constants, is essential for the rational design of novel trifluoromethylpyridine-based molecules with tailored characteristics.

Future research in this area should focus on the systematic synthesis and physicochemical characterization of a diverse library of substituted trifluoromethylpyridines. The generation of a comprehensive and publicly accessible database of their pKa values would be an invaluable resource for the scientific community, further empowering the data-driven design of next-generation pharmaceuticals and agrochemicals.

References

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Jaffe, H. H. Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing, 1953.

- Sanjeev, R.; Jagannadham, V. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.

-

Tsukamoto, M.; Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021, 46 (2), 136-148. [Link]

- Tsukamoto, M.; Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, 2021.

-

Charton, M. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1969, 1245-1253. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, 2023. [Link]

- BenchChem. The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. BenchChem, 2025.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 2023. [Link]

-

Zheng, Z. et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 2022, 70 (16), 4845-4856. [Link]

- ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

-

Klumpp, D. A. et al. Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central, 2010. [Link]

- O'Connor, M. J. et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace, 2010.

-

Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991, 91 (2), 165–195. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3F4NO2 | CID 13001835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

The Trifluoromethyl Group: A Keystone in Enhancing Metabolic Stability for Modern Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, achieving optimal metabolic stability is a paramount challenge that dictates the clinical viability of a therapeutic candidate. The strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful and widely adopted strategy in medicinal chemistry to address this challenge. This technical guide provides a comprehensive exploration of the multifaceted role of the CF3 group in enhancing metabolic stability. We will delve into the fundamental physicochemical properties of this unique functional group, elucidate the mechanisms by which it confers resistance to metabolic degradation, and present field-proven methodologies for evaluating its impact. Through a synthesis of theoretical principles, practical experimental protocols, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively leverage the trifluoromethyl group in the design of more robust and efficacious drug candidates.

Introduction: The Quest for Metabolic Tenacity

The journey of a drug molecule from administration to its therapeutic target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] A significant portion of promising drug candidates falter due to rapid metabolic clearance, leading to a short half-life, poor bioavailability, and the formation of potentially toxic metabolites.[2] Consequently, medicinal chemists are in a perpetual search for molecular modifications that can shield drug candidates from this enzymatic onslaught. The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, has proven to be a remarkably effective strategy.[3][4] Approximately 20% of FDA-approved drugs contain fluorine, a testament to its profound impact on drug properties.[5]

This guide will dissect the core attributes of the CF3 group that make it an indispensable tool for enhancing metabolic stability. We will explore its influence on electronic properties, lipophilicity, and its role as a bioisosteric replacement for metabolically vulnerable moieties.

The Physicochemical Underpinnings of the Trifluoromethyl Group's Power

The remarkable ability of the CF3 group to enhance metabolic stability is not coincidental but is deeply rooted in its fundamental physicochemical characteristics.

The Indomitable Carbon-Fluorine Bond

At the heart of the CF3 group's metabolic resistance lies the exceptional strength of the carbon-fluorine (C-F) bond.[1] The C-F bond possesses a high bond dissociation energy, approximately 485 kJ/mol, making it significantly stronger than a typical carbon-hydrogen (C-H) bond.[4][5] This inherent strength renders the C-F bond highly resistant to the oxidative enzymatic cleavage that is a common fate for C-H bonds in drug metabolism.[1][6] The high polarity of the C-F bond, stemming from the large electronegativity difference between carbon and fluorine, further contributes to its stability.[7][8]

Potent Electron-Withdrawing Effects

The three highly electronegative fluorine atoms in the CF3 group exert a powerful electron-withdrawing inductive effect.[5][9] This electronic influence can significantly alter the properties of the molecule to which it is attached. For instance, it can lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups.[10] From a metabolic standpoint, this electron-withdrawing nature can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism by CYP enzymes.[4][11]

Lipophilicity and Steric Influence

The CF3 group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption.[3][12] The Hansch-Fujita π constant for a CF3 group is +0.88, indicating its lipophilic character.[5][13] However, the impact on lipophilicity is context-dependent and can be influenced by the position of the CF3 group within the molecule.[14] In terms of size, the CF3 group has a steric bulk comparable to an isopropyl group, allowing it to serve as a bioisostere for various groups while potentially hindering enzymatic access to nearby metabolic "soft spots."[5][15]

The Trifluoromethyl Group as a Metabolic Blocker: A Strategic Imperative

One of the most powerful applications of the CF3 group in drug design is its use as a "metabolic blocker."[10] By strategically replacing a metabolically labile group, such as a methyl (CH3) group, with a CF3 group, chemists can effectively shut down a major metabolic pathway.[1][3]

Bioisosteric Replacement and Metabolic Switching

The CF3 group is often employed as a bioisostere for the methyl group. While sterically similar, their metabolic fates are vastly different. A methyl group is often a prime target for oxidation by CYP enzymes, leading to hydroxylation and subsequent metabolism. In contrast, the robust nature of the CF3 group prevents this oxidation.[10][16] This strategic replacement, often referred to as "metabolic switching," can dramatically increase the metabolic half-life and bioavailability of a drug.[1]

The following diagram illustrates the concept of metabolic blocking by replacing a metabolically labile methyl group with a stable trifluoromethyl group.

Caption: Metabolic blocking with a CF3 group.

Comparative Metabolic Stability

The introduction of a CF3 group in place of a metabolically susceptible moiety generally leads to significant improvements in key pharmacokinetic parameters.

| Parameter | Molecule with Labile Group (e.g., -CH3) | Molecule with -CF3 Group | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's capacity to eliminate the drug.[1] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[1] |

Case Studies: The Trifluoromethyl Group in Action

The successful application of the CF3 group to enhance metabolic stability is evident in numerous marketed drugs.

Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[17][18] Its structure features a trifluoromethyl group on the pyrazole ring.[17] Metabolism of celecoxib primarily occurs via oxidation of the methyl group on the p-tolyl moiety to a hydroxymethyl and then a carboxylic acid metabolite, a process mediated mainly by CYP2C9.[18][19] The trifluoromethyl group itself is metabolically stable and is not a site of metabolism.[19] A trifluoromethyl analogue of celecoxib, with significantly lower COX-2 inhibitory activity, has shown therapeutic potential in neuroinflammatory models, suggesting that the benefits of the core structure may extend beyond COX-2 inhibition.[20]

Fluoxetine (Prozac)

Fluoxetine, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI).[21][22] It contains a trifluoromethyl group on one of its phenyl rings.[22] Fluoxetine is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, norfluoxetine, through N-demethylation.[21][23][24] Other metabolic pathways include O-dealkylation to form p-trifluoromethylphenol.[23] The trifluoromethylphenyl moiety is crucial for its activity and contributes to its metabolic profile.[4][25] The presence of the CF3 group enhances its lipophilicity, which aids in its penetration of the blood-brain barrier.[4]

Experimental Assessment of Metabolic Stability

Evaluating the impact of a trifluoromethyl group on metabolic stability is a critical step in drug development. In vitro assays are indispensable tools for this purpose.[26][27][28]

In Vitro Metabolic Stability Assays

These assays are designed to measure the rate at which a compound is metabolized by liver enzymes.[2]

Liver microsomes are subcellular fractions that are rich in CYP enzymes and are widely used to assess phase I metabolism.[28][29]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[1]

Protocol:

-

Preparation: Prepare a stock solution of the test compound. Liver microsomes from various species (human, rat, mouse, etc.) are commercially available.[26]

-

Incubation: Incubate the test compound at a specific concentration (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[26]

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.

Hepatocytes are intact liver cells that contain both phase I and phase II metabolic enzymes and their cofactors, providing a more comprehensive assessment of metabolism.[2][27][28]

Objective: To evaluate the overall cellular metabolism of a test compound.

Protocol:

The protocol is similar to the microsomal stability assay, but cryopreserved or fresh hepatocytes are used instead of microsomes.[26] The analysis provides a more complete picture of a compound's metabolic fate.

The following diagram outlines the workflow for a typical in vitro metabolic stability assay.

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Perspectives

The trifluoromethyl group has solidified its position as a cornerstone of modern medicinal chemistry, primarily due to its profound and predictable impact on metabolic stability.[4] Its unique combination of a strong C-F bond, potent electron-withdrawing properties, and appropriate steric bulk allows for the strategic blockade of metabolic pathways, leading to improved pharmacokinetic profiles and more durable therapeutic agents.[1][5] As our understanding of drug metabolism continues to deepen, the rational incorporation of the CF3 group will undoubtedly remain a key strategy in the design of the next generation of innovative medicines. The continued development of novel synthetic methodologies for introducing the CF3 group will further expand its utility and application in drug discovery.[30]

References

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. (n.d.).

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Trifluoromethyl group - Grokipedia. (n.d.).

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).

- Trifluoromethyl group - Wikipedia. (n.d.).

- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).

- Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29).

- Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed. (n.d.).

- Metabolic Stability Assay - Creative Biolabs. (n.d.).

- Metabolic Stability - Frontage Laboratories. (n.d.).

- In Vitro Metabolic Stability - Creative Bioarray. (n.d.).

- Metabolic Stability Assays • WuXi AppTec Lab Testing Division. (n.d.).

- Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC - NIH. (2021, January 23).

- The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.).

- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. (n.d.).